molecular formula C14H14O3 B13768047 Ethyl 4-methoxy-1-naphthalenecarboxylate CAS No. 51934-42-0

Ethyl 4-methoxy-1-naphthalenecarboxylate

Cat. No.: B13768047
CAS No.: 51934-42-0
M. Wt: 230.26 g/mol
InChI Key: SPWUICZIBGBZPC-UHFFFAOYSA-N
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Description

Ethyl 4-methoxy-1-naphthoate is an organic compound with the molecular formula C14H14O3. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features an ethyl ester functional group attached to the naphthalene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-methoxy-1-naphthoate can be synthesized through several methods. One common approach involves the esterification of 4-methoxy-1-naphthoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of ethyl 4-methoxy-1-naphthoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methoxy-1-naphthoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-methoxy-1-naphthoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-methoxy-1-naphthoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation through various signaling pathways .

Comparison with Similar Compounds

Ethyl 4-methoxy-1-naphthoate can be compared with other naphthalene derivatives, such as:

    Methyl 4-methoxy-1-naphthoate: Similar structure but with a methyl ester group instead of an ethyl ester.

    4-methoxy-1-naphthoic acid: The parent acid form of the compound.

    Ethyl 1-naphthoate: Lacks the methoxy group on the naphthalene ring

These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the unique characteristics of ethyl 4-methoxy-1-naphthoate .

Properties

CAS No.

51934-42-0

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

ethyl 4-methoxynaphthalene-1-carboxylate

InChI

InChI=1S/C14H14O3/c1-3-17-14(15)12-8-9-13(16-2)11-7-5-4-6-10(11)12/h4-9H,3H2,1-2H3

InChI Key

SPWUICZIBGBZPC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C2=CC=CC=C21)OC

Origin of Product

United States

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